
6-Hepten-1-yn-3-ol, 3-methyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hepten-1-yn-3-ol, 3-methyl-1-phenyl- is an organic compound with the molecular formula C_8H_12O It is characterized by the presence of a triple bond (alkyne) and a double bond (alkene) within its structure, making it a versatile molecule in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hepten-1-yn-3-ol, 3-methyl-1-phenyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-1-phenyl-1-butyne and 1-bromo-3-heptene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a palladium catalyst and a base such as potassium carbonate. The reaction is typically conducted in an inert atmosphere to prevent unwanted side reactions.
Product Isolation: After the reaction is complete, the product is isolated using standard purification techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of 6-Hepten-1-yn-3-ol, 3-methyl-1-phenyl- may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hepten-1-yn-3-ol, 3-methyl-1-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or hydroxyl groups are introduced into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3)
Reduction: Hydrogen gas (H_2) with palladium catalyst (Pd/C)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), hydroxylating agents (e.g., sodium hydroxide)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkenes, alkanes
Substitution: Halogenated or hydroxylated derivatives
Applications De Recherche Scientifique
6-Hepten-1-yn-3-ol, 3-methyl-1-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 6-Hepten-1-yn-3-ol, 3-methyl-1-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne and alkene groups allow it to participate in various chemical reactions, influencing biological pathways and processes. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by modifying the receptor’s conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-6-hepten-1-yn-3-ol: Similar structure but lacks the phenyl group.
3-Methyl-1-phenylpent-1-yn-3-ol: Similar structure but with a different carbon chain length.
6-Hepten-3-yn-1-ol: Similar structure but lacks the methyl and phenyl groups.
Uniqueness
6-Hepten-1-yn-3-ol, 3-methyl-1-phenyl- is unique due to the presence of both a phenyl group and a methyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
112399-72-1 |
|---|---|
Formule moléculaire |
C14H16O |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
3-methyl-1-phenylhept-6-en-1-yn-3-ol |
InChI |
InChI=1S/C14H16O/c1-3-4-11-14(2,15)12-10-13-8-6-5-7-9-13/h3,5-9,15H,1,4,11H2,2H3 |
Clé InChI |
ZQOHXWYDVDKWAW-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=C)(C#CC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



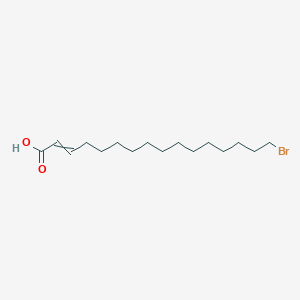
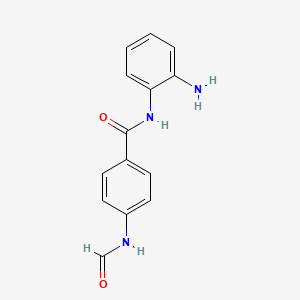
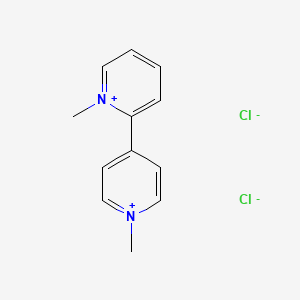
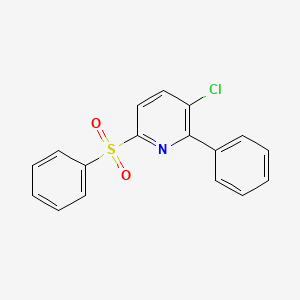
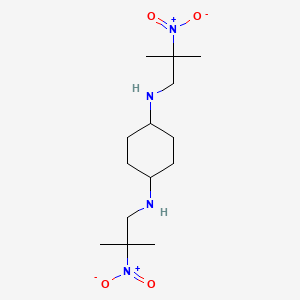
![9-[3-(Dimethylamino)propyl]purin-6-amine](/img/structure/B14313959.png)

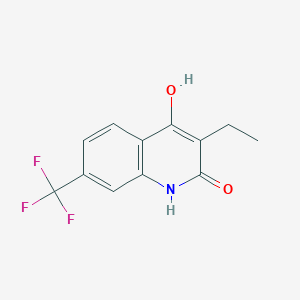
![1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one](/img/structure/B14313999.png)
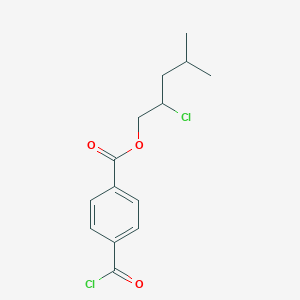
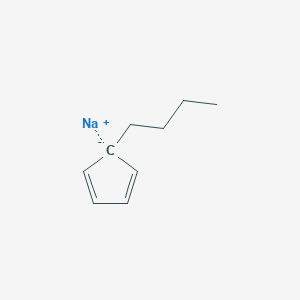
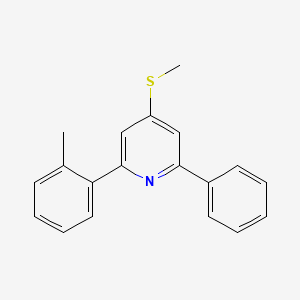
![Tricyclohexyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B14314024.png)
